Anhydrosecoisolariciresinol

Descripción

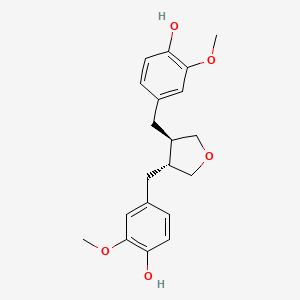

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUIJKVZZROIQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Extraction of Anhydrosecoisolariciresinol from Flaxseed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaxseed (Linum usitatissimum) is the most abundant dietary source of the lignan (B3055560) secoisolariciresinol (B192356) diglucoside (SDG). Upon acid hydrolysis, SDG is converted to its aglycone, secoisolariciresinol (SECO), which can then be dehydrated to form anhydrosecoisolariciresinol (AHS).[1][2] this compound has garnered interest in the scientific community for its potential biological activities, including anti-tumor properties.[1] These application notes provide detailed protocols for the extraction, conversion, purification, and quantification of this compound from flaxseed, intended for use in research and drug development settings.

Data Presentation

Table 1: Quantitative Yield of Lignans from Flaxseed

| Lignan | Flaxseed Form | Yield | Reference |

| Secoisolariciresinol Diglucoside (SDG) | Defatted Flaxseed Flour | 11.7 - 24.1 mg/g | [1] |

| Secoisolariciresinol Diglucoside (SDG) | Whole Flaxseeds | 6.1 - 13.3 mg/g | [1] |

| This compound (as SECO equivalent) | Whole Flaxseeds | ~6 mg/g (dry weight) | [1] |

| Secoisolariciresinol Diglucoside (SDG) | Defatted Flaxseed Powder | 38.5 mg/g (oligomers) | [3] |

| Secoisolariciresinol Diglucoside (SDG) | Defatted Flaxseed Powder | 15.4 mg/g (after alkaline hydrolysis) | [3] |

Table 2: Comparison of Extraction and Hydrolysis Methods for Lignans

| Method | Key Parameters | Outcome | Reference |

| Solvent Extraction & Acid Hydrolysis | Ethanol:water (7:3, v/v) extraction followed by 1.5 M HCl hydrolysis. | Lower SECO yield compared to direct acid hydrolysis. | [4] |

| Direct Acid Hydrolysis | Direct hydrolysis of flaxseed with 1.5 M HCl. | Higher SECO yield (8566 ± 169 µg/g). | [4] |

| Alkaline Hydrolysis | 0.5 M NaOH, 3 min, 135 W (Microwave-Assisted). | High SDG yield (21.45 mg/g of defatted meal). | |

| Alcoholic Ammonium Hydroxide Extraction | 33.7% Ammonium Hydroxide in ethanol, 4.9 h, 75.3°C. | High SDG yield (23.3 mg/g from flaxseed hull). | [5] |

Experimental Protocols

Protocol 1: Extraction of Lignan Oligomers from Defatted Flaxseed

This protocol describes the initial extraction of the lignan macromolecule, which contains SDG.

1. Defatting of Flaxseed: a. Grind whole flaxseeds into a fine powder. b. Perform Soxhlet extraction with hexane (B92381) or petroleum ether for at least 4-6 hours to remove the oil. c. Air-dry the defatted flaxseed meal to remove residual solvent.

2. Lignan Oligomer Extraction: a. Suspend the defatted flaxseed powder in a 70% aqueous methanol (B129727) solution (e.g., 1:6 w/v).[3] b. Stir the mixture continuously for 4 hours at room temperature. c. Sonicate the mixture for 10 minutes to enhance extraction efficiency.[6] d. Centrifuge the suspension at 10,000 x g for 5 minutes. e. Collect the supernatant containing the lignan oligomers. f. The resulting extract can be concentrated under reduced pressure and lyophilized for storage or used directly for hydrolysis.

Protocol 2: Acid Hydrolysis for Conversion to this compound

This protocol details the conversion of the extracted lignan oligomers (containing SDG) into this compound.

1. Hydrolysis Reaction: a. To the lignan extract from Protocol 1, add a sufficient volume of concentrated hydrochloric acid to achieve a final concentration of 1.5 M HCl.[4] b. Reflux the mixture at 100°C for 2.5 to 3 hours. This step facilitates the complete conversion of SECO to this compound.[1]

2. Extraction of this compound: a. Cool the hydrolyzed mixture to room temperature. b. Extract the aqueous acidic solution three times with an equal volume of ethyl acetate.[6] c. Pool the organic (ethyl acetate) fractions.

3. Solvent Evaporation: a. Dry the combined organic phase over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using solid-phase extraction and preparative HPLC.

1. Solid-Phase Extraction (SPE): a. Precondition a C18 SPE cartridge with methanol followed by deionized water. b. Dissolve the crude extract in a minimal amount of the SPE loading buffer (e.g., water with a small percentage of methanol). c. Load the dissolved extract onto the C18 cartridge. d. Wash the cartridge with water to remove polar impurities. e. Elute the this compound with methanol.[6]

2. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the methanol eluate from SPE using a preparative HPLC system equipped with a C18 column. b. Use a suitable mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water with 1% acetic acid. c. Collect the fractions corresponding to the this compound peak based on retention time, which can be determined using an analytical HPLC method first. d. Evaporate the solvent from the collected fractions to obtain purified this compound.

Protocol 4: Quantification of this compound by HPLC

This protocol describes the analytical quantification of this compound.

1. HPLC System and Conditions:

- System: A standard HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 280 nm.[6]

- Injection Volume: 20 µL.

2. Standard Curve Preparation: a. Prepare a stock solution of purified this compound of known concentration in methanol. b. Perform serial dilutions to create a series of standard solutions with decreasing concentrations. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

3. Sample Analysis: a. Dissolve a precisely weighed amount of the purified this compound sample in methanol. b. Inject the sample solution into the HPLC system. c. Identify the this compound peak based on the retention time of the standard. d. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: Postulated signaling pathways affected by lignans.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and determination of secoisolariciresinol diglucoside oligomers and their hydrolysates in the flaxseed extract by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

Troubleshooting & Optimization

preventing artifact formation during anhydrosecoisolariciresinol extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of anhydrosecoisolariciresinol, a common artifact, during the extraction of secoisolariciresinol (B192356).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered an artifact?

This compound (AHS) is a degradation product of secoisolariciresinol (SECO). It is formed through the acid-catalyzed dehydration of SECO.[1][2][3] In the context of extracting SECO, AHS is considered an artifact because it is not naturally present in the plant material but is rather formed as an unwanted byproduct during the extraction process. Its formation can lead to an underestimation of the true SECO content and the introduction of a confounding variable in subsequent biological assays.

Q2: What are the primary factors that lead to the formation of this compound during extraction?

The primary factor leading to the formation of this compound is exposure to acidic conditions.[1][2] While other factors such as high temperatures can accelerate chemical reactions, the conversion of secoisolariciresinol to its anhydro form is predominantly an acid-catalyzed process. Therefore, controlling the pH of the extraction solvent and subsequent processing steps is critical.

Q3: Can alkaline conditions also cause artifact formation?

Yes, while acidic conditions are the primary cause of this compound formation, extreme alkaline conditions can also lead to the degradation of lignans (B1203133) or other phenolic compounds.[4] Alkaline hydrolysis is often employed to release secoisolariciresinol diglucoside (SDG) from its complex in plant matrices, but the conditions must be carefully controlled to avoid unwanted side reactions.[5][6]

Q4: Are there any general best practices to prevent artifact formation during lignan (B3055560) extraction?

Yes, several general practices can minimize artifact formation during the extraction of lignans, including this compound:

-

Avoid High Temperatures: Elevated temperatures can accelerate degradation reactions.[4]

-

Protect from Light: Exposure to light can cause oxidation and other photochemical reactions.[4]

-

Control pH: Maintaining a neutral or slightly acidic pH is crucial to prevent both acid-catalyzed and base-catalyzed degradation.[2][4]

-

Use Appropriate Solvents: Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used and are effective for extracting lignan glycosides.[4][7]

-

Store Extracts Properly: Extracts should be stored at low temperatures, protected from light, and in a frozen or solid state to ensure long-term stability.[4]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High levels of this compound detected in the final extract. | Acidic Extraction Conditions: The pH of the extraction solvent or a subsequent step (e.g., acid hydrolysis) was too low. | Maintain the pH of the extraction solvent between 6.0 and 7.0. If acid hydrolysis is necessary, consider using enzymatic hydrolysis as a milder alternative.[2] Neutralize the extract immediately after any acidic treatment. |

| High Temperature During Extraction: The extraction was performed at an elevated temperature, accelerating the acid-catalyzed dehydration. | Perform the extraction at room temperature or below. If elevated temperatures are required for efficiency, minimize the extraction time. | |

| Low yield of secoisolariciresinol. | Incomplete Hydrolysis of SDG: If the starting material contains secoisolariciresinol diglucoside (SDG), the hydrolysis step to release SECO may have been inefficient. | Optimize the alkaline or enzymatic hydrolysis conditions (e.g., enzyme concentration, incubation time, temperature) to ensure complete cleavage of the glycosidic bonds. |

| Degradation of SECO: The desired compound may have degraded due to harsh extraction conditions (acidic pH, high temperature). | Follow the recommendations for preventing this compound formation. Use milder extraction techniques and ensure rapid processing and proper storage. | |

| Presence of other unexpected peaks in the chromatogram. | Oxidation or Polymerization: Exposure to air (oxygen) and light can lead to the formation of various oxidation and polymerization products.[4] | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from light at all stages of the process. |

| Contamination: The sample may have been contaminated during handling or from the plant material itself. | Ensure all glassware is thoroughly cleaned. Perform a blank extraction to identify any background contaminants. |

Experimental Protocols

Protocol 1: Optimized Extraction of Secoisolariciresinol with Minimized Artifact Formation

This protocol describes a method for extracting secoisolariciresinol (SECO) from its diglucoside (SDG) in plant material, with a focus on preventing the formation of this compound (AHS).

1. Material Preparation:

-

Grind the plant material (e.g., flaxseed) to a fine powder to increase the surface area for extraction.

-

Defat the powdered material by extraction with a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent steps.[7][8]

2. Alkaline Hydrolysis for SDG Liberation:

-

Suspend the defatted powder in a 70% aqueous methanol or ethanol solution.[4]

-

Add a mild base, such as 0.1 M sodium hydroxide, to achieve a pH of around 10-11.[2] This step is crucial for hydrolyzing the ester linkages that bind SDG in a complex.[5]

-

Stir the mixture at room temperature for 6-12 hours.[2] Avoid heating to minimize potential degradation.

3. Neutralization:

-

After hydrolysis, carefully neutralize the mixture to a pH of 7.0 using a dilute acid (e.g., 0.1 M HCl). This step is critical to prevent the acid-catalyzed formation of AHS.

4. Enzymatic Hydrolysis of SDG to SECO:

-

Adjust the pH of the neutralized extract to the optimal range for β-glucosidase activity (typically pH 5.0-6.0) using a citrate-phosphate buffer.

-

Add β-glucosidase to the extract to hydrolyze SDG to SECO.

-

Incubate the mixture at a moderate temperature (e.g., 37-40°C) for a sufficient duration (e.g., 6-24 hours) to ensure complete conversion.[2]

5. Extraction of SECO:

-

After enzymatic hydrolysis, partition the aqueous extract with a water-immiscible organic solvent such as ethyl acetate. SECO will preferentially move to the organic phase.

-

Repeat the extraction several times to ensure complete recovery.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

6. Solvent Evaporation and Storage:

-

Evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).

-

Store the resulting crude SECO extract at -20°C or below in a desiccated, dark environment.

Visualizations

Caption: Acid-catalyzed dehydration of secoisolariciresinol.

Caption: Workflow for minimizing artifact formation.

References

- 1. Bacterial conversion of secoisolariciresinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purifying Anhydrosecoisolariciresinol from Plant Extracts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of anhydrosecoisolariciresinol (AHS) from plant extracts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound

Symptoms:

-

The final amount of purified AHS is significantly lower than expected based on initial quantifications in the crude extract.

-

Substantial loss of target compound observed after each purification step.

| Possible Cause | Recommended Solution |

| Incomplete Hydrolysis of Precursors | Optimize the acid hydrolysis step to ensure complete conversion of secoisolariciresinol (B192356) glycosides to secoisolariciresinol (SECO) and subsequently to AHS. The hydrolysis time may need to be extended. For instance, modifying the hydrolysis treatment time from 2.5 hours to 3 hours has been used to quantify lignan (B3055560) content.[1] |

| Degradation of this compound | AHS may be sensitive to harsh pH and high temperatures. While acidic conditions are necessary for its formation from SECO, prolonged exposure or excessively strong acids can lead to degradation.[1][2] It is more stable in acidic solutions than in alkaline solutions. Consider performing the purification steps at controlled, cooler temperatures. |

| Suboptimal Extraction | Ensure the solvent system used for liquid-liquid extraction after hydrolysis is appropriate for AHS. A common system involves extraction with hexane (B92381)/ethyl acetate (B1210297) followed by dichloromethane.[1] The pH of the aqueous phase should be adjusted to around 5 before extraction to ensure AHS is in a neutral form, enhancing its solubility in organic solvents.[1] |

| Inefficient Chromatographic Separation | During HPLC purification, the chosen mobile phase and gradient may not be optimal for eluting AHS effectively, leading to broad peaks and poor recovery. Adjusting the mobile phase composition and gradient slope can improve peak shape and yield. A shallower gradient can often improve the separation. |

Problem 2: Low Purity of this compound Fractions

Symptoms:

-

Collected HPLC fractions containing AHS show significant contamination with other compounds when analyzed by analytical HPLC.

-

Difficulty in achieving baseline separation of the AHS peak from other components.

| Possible Cause | Recommended Solution |

| Co-elution with Structurally Similar Lignans (B1203133) | Plant extracts contain a complex mixture of lignans with similar polarities, making separation challenging. Optimize the HPLC method by: 1. Trying a different stationary phase: If a C18 column is used, consider a phenyl-hexyl or a polar-embedded column to alter selectivity. 2. Modifying the mobile phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., a small amount of formic or acetic acid) to improve peak shape and resolution. 3. Adjusting the temperature: Changing the column temperature can alter the selectivity of the separation. |

| Presence of Isomers | This compound can exist as different stereoisomers, which may be difficult to separate. High-resolution analytical techniques may be required to identify and quantify isomeric impurities. |

| Column Overloading | Injecting too much sample onto the preparative HPLC column can lead to peak broadening and poor separation. Reduce the sample concentration or injection volume. |

| Contamination from Labile Precursors | Incomplete hydrolysis can leave residual secoisolariciresinol or its glycosides, which might interfere with the purification. Ensure complete hydrolysis before purification. |

Frequently Asked Questions (FAQs)

Q1: Is the this compound in my extract a natural product or an artifact of the purification process?

This is a critical challenge as AHS is a known artifact formed from the acid-catalyzed degradation of secoisolariciresinol (SECO), which is released from its glycoside (secoisolariciresinol diglucoside, SDG) during acid hydrolysis.[1][2]

To differentiate:

-

Analyze the initial extract before acid hydrolysis: Use a mild extraction method (e.g., solvent extraction without acid) and analyze for the presence of AHS using a sensitive analytical technique like LC-MS. If AHS is detected, it may be naturally present.

-

Employ enzymatic hydrolysis: Use enzymes like cellulase (B1617823) to break the glycosidic linkages and release SECO without the harsh conditions of acid hydrolysis that promote AHS formation.[3] Subsequent analysis can reveal the natural levels of SECO and AHS.

-

Controlled Hydrolysis Studies: Perform a time-course study of the acid hydrolysis. Monitor the disappearance of SECO and the formation of AHS over time. This can help to understand the kinetics of the conversion and estimate the amount of AHS formed during your specific protocol. One study developed a method for the complete transformation of secoisolariciresinol into its anhydrous form to simplify quantification.[1]

Q2: What is a good starting point for a preparative HPLC method for AHS purification?

A reversed-phase C18 column is a common choice for lignan purification. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727) is a good starting point.

Example Gradient:

-

Column: C18, 10 µm particle size, 250 x 20 mm i.d.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with a low percentage of B (e.g., 20-30%) and increase linearly to a higher percentage (e.g., 70-80%) over 30-40 minutes.

-

Flow Rate: 10-20 mL/min (will depend on column dimensions)

-

Detection: UV at 280 nm

Q3: My AHS sample appears to be degrading during storage. What are the optimal storage conditions?

While specific stability data for pure AHS is limited, related phenolic compounds are often susceptible to degradation by light, oxygen, and high temperatures. Therefore, it is recommended to:

-

Store purified AHS as a solid or in a non-aqueous solvent (e.g., methanol, acetonitrile) at low temperatures (-20°C or -80°C).

-

Protect from light by using amber vials or wrapping containers in foil.

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am observing peak fronting or tailing in my HPLC chromatograms. What could be the cause?

-

Peak Tailing: This can be caused by interactions between the analyte and active sites on the silica (B1680970) packing material of the column. Using a mobile phase with a low pH (e.g., adding formic or acetic acid) can suppress the ionization of silanol (B1196071) groups and reduce tailing. Using a high-purity silica column can also minimize this effect.

-

Peak Fronting: This is often a sign of column overloading. Try injecting a smaller volume or a more dilute sample. It can also be caused by poor sample solubility in the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material and the purification protocol. The following table summarizes representative data found in the literature.

| Starting Material | Purification Method | Yield of AHS | Purity | Reference |

| Hydrolyzed hydroxymethanolic flaxseed extract | Semipreparative HPLC | 4 mg / 100 g of flaxseed powder | Not specified | [1] |

| Flaxseed | Acid Hydrolysis and HPLC | ~6 mg / g DW (as total lignans measured as AHS) | Not specified | [1] |

Note: Data on the purification of AHS is limited, and yields can vary significantly.

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Lignans from Flaxseed

This protocol is based on methods described for the extraction and hydrolysis of lignans from flaxseed to yield an AHS-containing extract suitable for purification.

1. Defatting the Flaxseed: a. Grind flaxseed to a fine powder. b. Suspend the powder in hexane (1:10 w/v). c. Stir for 1-2 hours at room temperature. d. Centrifuge and discard the hexane supernatant. e. Repeat the hexane wash 2-3 times. f. Air dry the defatted flaxseed meal.

2. Acid Hydrolysis: a. Suspend the defatted flaxseed meal in a solution of 1 M HCl in 50% aqueous ethanol (B145695) (1:20 w/v). b. Reflux the mixture at 80-90°C for 2-3 hours with constant stirring. This step converts SDG to SECO and then to AHS. c. Cool the mixture to room temperature.

3. Liquid-Liquid Extraction: a. Filter the hydrolyzed mixture to remove solid residues. b. Adjust the pH of the filtrate to approximately 5 with a suitable base (e.g., NaOH solution). c. Extract the aqueous solution three times with an equal volume of ethyl acetate. d. Combine the organic extracts and wash with a saturated NaCl solution. e. Dry the organic phase over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude AHS extract.

Protocol 2: Purification of this compound by Preparative HPLC

This is a general protocol that should be optimized for your specific instrument and sample.

1. Sample Preparation: a. Dissolve the crude AHS extract in a small volume of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions: a. Column: A reversed-phase C18 column suitable for preparative scale separations (e.g., 250 x 20 mm, 10 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Flow Rate: 15 mL/min (adjust based on column dimensions and manufacturer's recommendations). e. Detection: UV at 280 nm. f. Gradient Program:

- 0-5 min: 20% B

- 5-35 min: Linear gradient from 20% to 70% B

- 35-40 min: 70% B

- 40-45 min: Linear gradient from 70% to 20% B

- 45-50 min: 20% B (re-equilibration)

3. Fraction Collection: a. Collect fractions corresponding to the AHS peak based on the UV chromatogram. b. Analyze the purity of each fraction using analytical HPLC. c. Pool the fractions with the desired purity.

4. Post-Purification: a. Evaporate the solvent from the pooled fractions under reduced pressure. b. Lyophilize the remaining aqueous solution to obtain pure AHS as a solid.

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Troubleshooting logic for AHS purification.

References

Technical Support Center: Anhydrosecoisolariciresinol Degradation Product Identification

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of anhydrosecoisolariciresinol (AHS) degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound (AHS) is a cyclic ether lignan (B3055560) that can be formed from the acid-catalyzed degradation of secoisolariciresinol (B192356) (SECO), a major lignan found in flaxseed.[1][2] Understanding the degradation of AHS is crucial for ensuring the stability, efficacy, and safety of pharmaceutical products and nutraceuticals containing SECO or its derivatives. Forced degradation studies help to identify potential degradation products that may arise during manufacturing, storage, or physiological transit, and are essential for developing stability-indicating analytical methods.

Q2: Under what conditions does this compound typically degrade?

This compound is known to be formed under acidic conditions from its precursor, secoisolariciresinol.[3][4] While specific forced degradation studies on AHS are not extensively available in the literature, based on its chemical structure and general knowledge of similar compounds, it is likely susceptible to degradation under the following stress conditions:

-

Acid Hydrolysis: Further degradation or isomerization may occur under strong acidic conditions.

-

Oxidative Stress: The phenolic hydroxyl groups and the ether linkage may be susceptible to oxidation.

-

Photolytic Stress: Exposure to UV or visible light could induce photodegradation.

-

Thermal Stress: High temperatures may lead to the breakdown of the molecule.

Q3: What are the expected degradation products of this compound?

The primary degradation pathway of AHS that has been studied involves microbial transformation by gut microbiota. This process can lead to demethylation and dehydroxylation of the molecule.[1][2] Under forced degradation conditions, a different profile of degradation products can be expected. While specific degradation products of AHS from forced degradation studies are not well-documented, analogous studies on related lignans (B1203133) suggest that degradation could involve:

-

Oxidation products: Formation of quinone-type structures or other oxidized derivatives.

-

Products of ring opening or rearrangement: Cleavage of the tetrahydrofuran (B95107) ring.

-

Polymerization products: Formation of higher molecular weight species.

Q4: What analytical techniques are most suitable for identifying AHS degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) and a mass spectrometer (MS) is the most powerful technique for the separation and identification of AHS and its degradation products.[5]

-

HPLC-DAD: Allows for the quantification of AHS and its degradation products, and provides preliminary identification based on UV spectra.

-

LC-MS/MS: Enables the determination of the molecular weight of degradation products and provides structural information through fragmentation patterns.

Troubleshooting Guides

HPLC Analysis Troubleshooting

| Issue | Potential Cause | Troubleshooting Steps |

| Peak Tailing for AHS or Degradation Products | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Optimize the mobile phase pH; for acidic compounds, a lower pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) can improve peak shape. - Reduce the injection volume or sample concentration. |

| Poor Resolution Between Degradation Products | - Inadequate mobile phase composition. - Suboptimal gradient elution program. - Inappropriate column chemistry. | - Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or the buffer concentration. - Adjust the gradient slope, initial, or final mobile phase composition. - Try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase). |

| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from previous injections. | - Use fresh, high-purity solvents and additives. - Implement a robust needle wash protocol. - Run blank gradients to identify the source of contamination. |

| Irreproducible Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |

Mass Spectrometry Identification Troubleshooting

| Issue | Potential Cause | Troubleshooting Steps |

| No or Weak Mass Signal for Degradation Products | - Low concentration of the degradation product. - Poor ionization efficiency in the selected mode (positive or negative). | - Concentrate the sample if possible. - Switch between positive and negative ionization modes to find the optimal condition for each analyte. |

| Complex Fragmentation Patterns | - In-source fragmentation. - Presence of co-eluting compounds. | - Optimize the source parameters (e.g., cone voltage) to minimize in-source fragmentation. - Improve the chromatographic separation to ensure peak purity before MS analysis. |

| Difficulty in Elucidating Degradation Product Structure | - Lack of clear fragmentation pathways. - Isomeric degradation products. | - Perform MS/MS experiments at different collision energies to obtain more informative fragment ions. - Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the parent and fragment ions. - Compare the fragmentation pattern with known related compounds or use in-silico fragmentation prediction tools. |

Quantitative Data Summary

| Stress Condition | Duration | AHS Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |

| 0.1 M HCl at 80°C | 24 hours | 85.2 | 8.5 | 4.1 | 14.8 |

| 0.1 M NaOH at 80°C | 24 hours | 92.5 | 3.2 | 2.1 | 7.5 |

| 3% H₂O₂ at RT | 24 hours | 89.8 | 6.7 | 2.5 | 10.2 |

| UV Light (254 nm) | 24 hours | 95.1 | 2.8 | 1.1 | 4.9 |

| Thermal (100°C) | 24 hours | 97.3 | 1.5 | 0.8 | 2.7 |

Note: The percentages for degradation products are relative to the initial amount of AHS.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 80°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

-

Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

Thermal Degradation: Keep the solid sample of this compound in an oven at 100°C.

3. Time Points:

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC-DAD/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm.

Visualizations

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: Potential degradation pathways of this compound.

References

- 1. Bacterial conversion of secoisolariciresinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

stability testing of anhydrosecoisolariciresinol under different storage conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrosecoisolariciresinol (AHS). The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (AHS) is a furan (B31954) lignan (B3055560) that can be formed from the acid-catalyzed degradation of secoisolariciresinol (B192356) (SECO), a major lignan found in flaxseed.[1][2] Understanding the stability of AHS is crucial for several reasons:

-

Accurate Quantification: In analytical procedures that use acid hydrolysis to quantify total lignans (B1203133), SECO can be partially or fully converted to AHS.[3] Knowing the stability of AHS under various conditions ensures that its measurement is accurate and reproducible.

-

Drug Development: If AHS is being investigated as a potential therapeutic agent, its stability profile is a critical component of preclinical development, influencing formulation, storage, and shelf-life determination.

-

Metabolism Studies: AHS can be a metabolite of SECO, and understanding its stability is important in in-vitro and in-vivo studies of lignan metabolism.[2]

Q2: What are the typical conditions for conducting stability testing on AHS?

Stability testing for AHS should follow established guidelines for pharmaceutical compounds, such as those from the International Council for Harmonisation (ICH).[4][5] This involves both long-term and accelerated stability studies, as well as forced degradation studies to understand its intrinsic stability.[6][7]

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure of lignans and general principles of chemical degradation, the likely degradation pathways for AHS include:

-

Oxidation: The phenolic hydroxyl groups and the furan ring in AHS are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule.

-

Hydrolysis: While AHS is formed through a dehydration reaction, further degradation under extreme pH conditions is possible, although less common for the furan ring itself compared to ester or glycosidic bonds.

-

Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. Lignans are generally stable at temperatures below 100°C.[8]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High variability in AHS concentration between replicate samples. | 1. Inconsistent storage conditions (temperature/humidity fluctuations).2. Non-homogenous sample.3. Inconsistent light exposure.4. Analytical instrument variability. | 1. Use a calibrated stability chamber with tight control over temperature and humidity.2. Ensure the AHS sample is fully dissolved and mixed before aliquoting.3. Protect samples from light using amber vials or by storing them in the dark.[9]4. Run system suitability tests on the analytical instrument (e.g., HPLC) before each run. |

| Unexpected rapid degradation of AHS under standard conditions. | 1. Presence of impurities that catalyze degradation (e.g., metal ions).2. Incorrect pH of the sample solution.3. Microbial contamination. | 1. Use high-purity solvents and reagents. Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected.2. Buffer the sample solution to a neutral pH unless the study is specifically investigating pH effects.3. Use sterile handling techniques and consider filtration of the sample solution. |

| Formation of unknown peaks in the chromatogram during stability studies. | 1. Degradation of AHS into one or more new compounds.2. Interaction with excipients or container materials. | 1. Perform forced degradation studies to intentionally generate and identify potential degradation products.[10] Use techniques like LC-MS to elucidate the structure of the unknown peaks.2. Conduct compatibility studies with proposed excipients and container materials. |

| No significant degradation observed even under accelerated or forced conditions. | 1. AHS is highly stable under the tested conditions.2. The stress conditions were not harsh enough. | 1. This is a valid result and indicates good intrinsic stability.[7]2. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor) to induce degradation, typically aiming for 5-20% degradation.[11] |

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound (Solid State)

| Storage Condition | Time (Months) | Appearance | Purity (%) by HPLC | Total Degradants (%) |

| 25°C / 60% RH | 0 | White to off-white powder | 99.8 | 0.2 |

| 3 | No change | 99.7 | 0.3 | |

| 6 | No change | 99.6 | 0.4 | |

| 12 | No change | 99.5 | 0.5 | |

| 30°C / 65% RH | 0 | White to off-white powder | 99.8 | 0.2 |

| 3 | No change | 99.5 | 0.5 | |

| 6 | No change | 99.3 | 0.7 | |

| 12 | No change | 99.0 | 1.0 |

Table 2: Illustrative Accelerated Stability Data for this compound (Solid State)

| Storage Condition | Time (Months) | Appearance | Purity (%) by HPLC | Total Degradants (%) |

| 40°C / 75% RH | 0 | White to off-white powder | 99.8 | 0.2 |

| 1 | No change | 99.2 | 0.8 | |

| 3 | No change | 98.5 | 1.5 | |

| 6 | Slight yellowing | 97.6 | 2.4 |

Table 3: Summary of Forced Degradation Studies for this compound (in Solution)

| Stress Condition | Time | Purity (%) by HPLC | Major Degradant Peak (Retention Time) |

| 0.1 M HCl | 24 h | 98.5 | 8.2 min |

| 0.1 M NaOH | 24 h | 95.2 | 6.5 min |

| 3% H₂O₂ | 24 h | 89.7 | 7.1 min, 9.4 min |

| Heat (80°C) | 48 h | 97.1 | 8.2 min |

| Photostability (ICH Q1B) | 1.2 million lux hours | 96.4 | 10.1 min |

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing of AHS (Solid State)

-

Sample Preparation: Use a single, homogenous batch of AHS with a purity of >99%.

-

Packaging: Place accurately weighed samples of AHS into amber glass vials that are sealed to be impermeable to moisture.

-

Storage Conditions: Place the vials into calibrated stability chambers set to the following ICH conditions:[4]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).[5]

-

Analysis: At each time point, analyze the samples for:

-

Data Evaluation: Tabulate the results and evaluate any trends in degradation.

Protocol 2: Forced Degradation Study of AHS (in Solution)

-

Sample Preparation: Prepare a stock solution of AHS in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: [11]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Stress: Heat the stock solution at 80°C for 48 hours.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

Visualizations

Caption: Workflow for a comprehensive stability study of this compound.

Caption: Logical diagram for troubleshooting common issues in stability testing.

References

- 1. Bacterial conversion of secoisolariciresinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 6. longdom.org [longdom.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

comparative antioxidant capacity of anhydrosecoisolariciresinol versus other lignans

A comprehensive guide for researchers, scientists, and drug development professionals on the relative antioxidant potential of various lignans (B1203133). This document provides a summary of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant scientific interest due to their diverse biological activities, including their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of several key lignans. While the primary focus was to compare anhydrosecoisolariciresinol to other lignans, a comprehensive literature review revealed a notable lack of quantitative antioxidant data for this compound itself. Therefore, this guide presents the available data for other prominent lignans, including secoisolariciresinol (B192356) (SECO), secoisolariciresinol diglucoside (SDG), and the enterolignans enterodiol (B191174) (ED) and enterolactone (B190478) (EL), to provide a useful comparative framework.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of lignans can be evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The data presented below is collated from studies employing chemiluminescence and DPPH assays. It is crucial to note that direct comparison of values across different studies and assays should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antioxidant Potency of Lignans from Chemiluminescence Assay

This assay measured the reduction of chemiluminescence from zymosan-activated polymorphonuclear leukocytes, indicating the antioxidant activity of the compounds. The antioxidant potency is expressed relative to vitamin E.[1][2][3]

| Lignan (B3055560) | Antioxidant Potency (relative to Vitamin E) |

| Secoisolariciresinol (SECO) | 4.86 |

| Enterodiol (ED) | 5.02 |

| Enterolactone (EL) | 4.35 |

| Secoisolariciresinol Diglucoside (SDG) | 1.27 |

Source: Prasad, K. (2000). Antioxidant activity of secoisolariciresinol diglucoside-derived metabolites, secoisolariciresinol, enterodiol, and enterolactone. Molecular and Cellular Biochemistry, 206(1-2), 157-165.[1]

Table 2: DPPH Radical Scavenging Activity of Secoisolariciresinol Diglucoside (SDG)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

| Lignan | Assay | IC50 Value (µg/mL) |

| Secoisolariciresinol Diglucoside (SDG) | DPPH | 78.9 |

Source: Rajesha, J., Murthy, K. N., Kumar, M. K., Madhava, B. S., & Ravishankar, G. A. (2011). Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside. Journal of Food Science and Technology, 48(5), 585–592.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are detailed protocols for common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[5][6][7][8][9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test lignan samples

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the lignan samples and the positive control in the same solvent as the DPPH solution to various concentrations.

-

Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 2.9 mL).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[10][11][12][13][14][15][16][17]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate (B84403) buffer

-

Test lignan samples

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve the lignan samples and the positive control in the appropriate solvent to various concentrations.

-

Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 990 µL).

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solution at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[18][19][20][21][22][23][24]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test lignan samples

-

Positive control (e.g., FeSO₄·7H₂O)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Dissolve the lignan samples in an appropriate solvent.

-

Reaction: Add a small volume of the sample solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of Fe²⁺. The FRAP value of the sample is determined from the standard curve and expressed as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[25][26][27][28][29][30][31][32]

Materials:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test lignan samples

-

Positive control (e.g., Trolox)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of fluorescein, AAPH, samples, and Trolox in phosphate buffer.

-

Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample or Trolox solution.

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.

-

Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures can significantly aid in understanding the mechanisms of action and the methodologies employed in antioxidant research.

Caption: Nrf2 signaling pathway activation by lignans in response to oxidative stress.

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Conclusion

This guide provides a comparative overview of the antioxidant capacity of several lignans, supported by available quantitative data and detailed experimental protocols. The data suggests that secoisolariciresinol and its metabolites, enterodiol and enterolactone, are potent antioxidants. However, a significant gap in the literature exists regarding the antioxidant capacity of this compound, highlighting an area for future research. The provided methodologies and diagrams serve as a valuable resource for researchers aiming to evaluate and compare the antioxidant potential of these and other bioactive compounds. Further studies employing standardized assays are necessary to establish a more definitive and direct comparison across a wider range of lignans.

References

- 1. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. zen-bio.com [zen-bio.com]

- 19. m.youtube.com [m.youtube.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. cosmobiousa.com [cosmobiousa.com]

- 25. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kamiyabiomedical.com [kamiyabiomedical.com]

- 27. agilent.com [agilent.com]

- 28. mdpi.com [mdpi.com]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. arigobio.com [arigobio.com]

- 31. activeconceptsllc.com [activeconceptsllc.com]

- 32. mdpi.com [mdpi.com]

A Comparative Guide to Assessing the Purity of Commercially Available Anhydrosecoisolariciresinol Standards

For researchers, scientists, and drug development professionals utilizing anhydrosecoisolariciresinol in their studies, the purity of the reference standard is of paramount importance for obtaining accurate and reproducible results. This guide provides a framework for assessing the purity of commercially available this compound standards through established analytical techniques. While direct comparative data on specific commercial products is limited in publicly available literature, this guide outlines the necessary experimental protocols and data presentation formats to enable a thorough in-house evaluation.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers. Typically, these standards are supplied with a certificate of analysis (CoA) that states the purity as determined by High-Performance Liquid Chromatography (HPLC). A common specification for purity is ≥98% as determined by HPLC.[1][2] It is crucial for researchers to critically evaluate the information provided on the CoA and, where possible, perform independent verification of purity.

Table 1: Comparison of Stated Purity for Commercial this compound Standards

| Supplier | Catalog Number | Stated Purity (by HPLC) | Analytical Method on CoA |

| Supplier A | [Insert Catalog No.] | ≥98% | HPLC, NMR |

| Supplier B | [Insert Catalog No.] | ≥98% | HPLC |

| Supplier C | [Insert Catalog No.] | >98% | HPLC |

| Users should populate this table with information from the CoAs of standards they have purchased. |

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound standards.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

HPLC with Ultraviolet (UV) detection is the most common method for assessing the purity of this compound. This technique separates the primary compound from any potential impurities, and the relative peak areas can be used to estimate purity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of compounds with a range of polarities. A typical mobile phase could consist of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: this compound has a UV absorbance maximum around 280 nm. Monitoring at this wavelength is recommended.

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: HPLC-UV Purity Assessment Data

| Supplier | Lot Number | Main Peak Retention Time (min) | Main Peak Area (%) | Number of Impurity Peaks | Total Impurity Area (%) | Calculated Purity (%) |

| Supplier A | [Insert Lot No.] | |||||

| Supplier B | [Insert Lot No.] | |||||

| Supplier C | [Insert Lot No.] | |||||

| Data to be filled by the end-user based on experimental results. |

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound standard.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

-

Table 3: qNMR Purity Assessment Data

| Supplier | Lot Number | Analyte Signal (ppm) | Analyte Integral | Internal Standard Signal (ppm) | Internal Standard Integral | Calculated Purity (%) |

| Supplier A | [Insert Lot No.] | |||||

| Supplier B | [Insert Lot No.] | |||||

| Supplier C | [Insert Lot No.] | |||||

| Data to be filled by the end-user based on experimental results. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is instrumental in identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of co-eluting impurities.

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions: Similar to the HPLC-UV method described above.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Scan Range: m/z 100-1000.

-

Fragmentation: Tandem MS (MS/MS) experiments can be performed on impurity peaks to obtain structural information.

-

-

Data Analysis: The accurate mass measurements of impurity peaks can be used to propose elemental compositions. Fragmentation patterns can then be used to elucidate the structures of the impurities. Potential impurities could include isomers, degradation products (e.g., from oxidation), or precursors from the synthesis or isolation process. This compound itself can be a degradation product of secoisolariciresinol.[3]

Table 4: Potential Impurities Identified by LC-MS

| Supplier | Lot Number | Impurity Retention Time (min) | Measured m/z | Proposed Formula | Proposed Structure/Identity |

| Supplier A | [Insert Lot No.] | ||||

| Supplier B | [Insert Lot No.] | ||||

| Supplier C | [Insert Lot No.] | ||||

| Data to be filled by the end-user based on experimental results. |

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound standards.

Caption: Workflow for assessing the purity of this compound standards.

Signaling Pathway (Illustrative Example)

While not directly related to purity assessment, this compound is studied for its biological activities, which involve signaling pathways. The diagram below is a simplified, illustrative example of a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for this compound.

By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can systematically assess and compare the purity of commercially available this compound standards, ensuring the reliability and integrity of their scientific findings.

References

Safety Operating Guide

Personal protective equipment for handling Anhydrosecoisolariciresinol

Disclaimer: No specific Safety Data Sheet (SDS) for Anhydrosecoisolariciresinol is publicly available. The following guidance is based on the safety information for the structurally similar lignan, Secoisolariciresinol Monoglucoside, and general best practices for handling potentially hazardous research chemicals. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classification of the related compound, Secoisolariciresinol Monoglucoside, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specification | Rationale |

| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated, chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect eyes from splashes and aerosols that can cause serious irritation[1]. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time. | To prevent skin contact which may cause irritation[1]. |

| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | N95 Respirator or higher | NIOSH-approved N95 or higher-level respirator if handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powder, which may cause respiratory tract irritation[1]. |

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical to minimize exposure and environmental contamination.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound should be considered hazardous.

| Waste Type | Disposal Procedure |

| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |

| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |

| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional protocols. |

Experimental Protocols

While specific experimental protocols will vary, the following general methodology for the preparation of a stock solution should be followed to minimize exposure.

Preparation of a Stock Solution

-

Preparation: Don all required PPE as outlined in the table above. Prepare the work area within a certified chemical fume hood.

-

Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound powder.

-

Solubilization: Add the appropriate solvent to the container with the powder. Gently swirl or vortex to dissolve.

-

Storage: Once fully dissolved, cap the container securely. Label the container clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, protected from light.

Decision-Making for PPE Selection

The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates the decision-making logic.

Caption: Decision-making process for selecting appropriate PPE.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.